molecular formula C5H11NO3 B13209566 methyl (2S)-3-amino-2-methoxypropanoate

methyl (2S)-3-amino-2-methoxypropanoate

Cat. No.: B13209566
M. Wt: 133.15 g/mol
InChI Key: WSLCYSBHFJXVBA-BYPYZUCNSA-N
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Description

Methyl (2S)-3-amino-2-methoxypropanoate is a chiral ester derivative characterized by a methoxy (-OCH₃) group at the C2 position, an amino (-NH₂) group at C3, and a methyl ester (-COOCH₃) at the carboxyl terminus. Its hydrochloride salt has a molecular weight of 169.61 (C₅H₁₁NO₃·HCl) .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2S)-3-amino-2-methoxypropanoate

InChI

InChI=1S/C5H11NO3/c1-8-4(3-6)5(7)9-2/h4H,3,6H2,1-2H3/t4-/m0/s1

InChI Key

WSLCYSBHFJXVBA-BYPYZUCNSA-N

Isomeric SMILES

CO[C@@H](CN)C(=O)OC

Canonical SMILES

COC(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Several synthetic routes exist, but they are complex. One common method involves cyclization of 2-penten-1-ol with ethyl acetoacetate followed by methylation.

    Reaction Conditions: These reactions typically occur under mild conditions.

    Industrial Production: Methyl jasmonate is not produced industrially in large quantities due to its high cost. It is mainly used in high-end perfumes and cosmetics.

  • Chemical Reactions Analysis

      Reactions: Methyl jasmonate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of methyl jasmonate with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used in artificial jasmine oil formulations.

      Biology: Acts as a signaling molecule in plant defense responses.

      Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

      Industry: Found in high-end perfumes and cosmetics.

  • Mechanism of Action

      Targets: Methyl jasmonate interacts with specific receptors in plants, triggering defense responses.

      Pathways: It activates jasmonic acid signaling pathways, leading to gene expression changes and defense-related metabolite production.

  • Comparison with Similar Compounds

    Structural and Functional Group Analysis

    The following compounds share structural similarities with methyl (2S)-3-amino-2-methoxypropanoate, differing primarily in substituents or stereochemistry:

    Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
    This compound C₅H₁₁NO₃ ~133.15* Methoxy, amino, ester Chiral center at C2; hydrochloride salt
    Methyl (2S)-3-amino-2-fluoropropanoate C₄H₈FNO₂ 154.21 Fluoro, amino, ester Electronegative fluorine substituent
    Methyl (2S)-3-amino-2-hydroxypropanoate C₄H₉NO₃ 133.12 Hydroxyl, amino, ester Polar hydroxyl group enhances solubility
    (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid C₆H₁₁NO₄ 161.16 Carbamate, methyl ester, carboxylic acid Dual ester-carboxylic acid functionality
    Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate C₁₇H₁₉NO₄S 333.40 Sulfanyl, hydroxyl, methoxy, amino Complex aromatic substituents

    *Calculated based on hydrochloride salt data .

    Key Differences and Implications

    • Substituent Effects: Fluorine vs. Hydroxyl vs. Methoxy: The hydroxyl derivative (C₄H₉NO₃) is more polar, likely improving aqueous solubility but reducing lipid membrane permeability . Carbamate Functionality: The carbamate group in C₆H₁₁NO₄ introduces a stable nitrogen-oxygen bond, which may influence its reactivity in peptide coupling or prodrug applications .
    • Physicochemical Data Gaps :

      • Melting points, boiling points, and solubility data are largely unavailable for these compounds, highlighting a need for further experimental characterization.

    Notes and Limitations

    Data Availability : Critical physicochemical parameters (e.g., solubility, stability) are missing for most compounds, necessitating targeted experimental studies.

    Health and Safety: Compounds like 2-(2-methoxyphenyl)-2-methylpropanoic acid () highlight the need for rigorous safety assessments, especially for industrial-scale synthesis .

    This comparison underscores the importance of substituent choice and stereochemistry in tailoring the properties of amino-ester derivatives for specific applications.

    Biological Activity

    Methyl (2S)-3-amino-2-methoxypropanoate, also known as methyl 3-amino-2-methoxypropanoate, is a chiral compound with significant potential in biological and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound features an amino group, a methoxy group, and a propanoate backbone. Its molecular formula is C5H11NO3C_5H_{11}NO_3, and it possesses a stereogenic center, making it a chiral molecule.

    The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. It binds to specific active sites on enzymes, altering their conformation and affecting their activity. This mechanism underpins its potential therapeutic effects.

    Biological Activities

    • Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.
    • Antiproliferative Activity : Studies have shown that certain derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound have demonstrated efficacy against various human cancer cell lines.
    • Enzymatic Activity Modulation : The compound has been investigated for its ability to modulate the activity of specific enzymes involved in metabolic processes. This modulation can lead to altered biochemical pathways that may benefit therapeutic applications.

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReference
    NeuroprotectionProtects neuronal cells from oxidative damage
    AntiproliferativeInhibits growth of various cancer cell lines
    Enzyme ModulationAlters activity of enzymes involved in metabolic pathways

    Case Study: Neuroprotective Effects

    A study explored the neuroprotective effects of this compound derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and maintained mitochondrial integrity, suggesting their potential as therapeutic agents in conditions like Alzheimer's disease.

    Case Study: Anticancer Properties

    In vitro experiments demonstrated that this compound derivatives exhibited notable antiproliferative effects against human breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents.

    Comparative Analysis with Similar Compounds

    This compound can be compared with structurally similar compounds to understand its unique properties:

    Compound NameStructural FeaturesUnique Characteristics
    Methyl 3-amino-2-hydroxypropanoateHydroxy group instead of methoxyDifferent solubility and reactivity profiles
    Tert-butyl (2S)-3-amino-2-methoxypropanoateTert-butyl groupHigher lipophilicity; may exhibit different biological activity

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